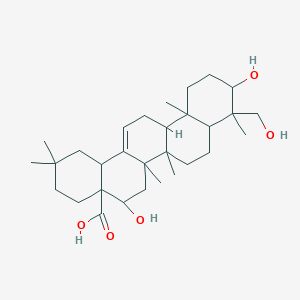

5,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

This compound is a pentacyclic triterpenoid characterized by a complex hydropicene backbone with multiple hydroxyl, hydroxymethyl, and methyl substituents. The compound’s stereochemistry and substituent arrangement are critical to its biological activity, particularly in modulating pathways such as apoptosis and oxidative stress .

Properties

IUPAC Name |

5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOBEOYNMHSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Extraction and Purification from Natural Sources

Many compounds structurally related to this molecule are derived from plant sources, particularly saponins found in bark or roots of plants such as Quillaja saponaria or other medicinal plants. The preparation involves:

- Aqueous Extraction: The plant material is subjected to aqueous extraction to solubilize saponins and related triterpenoids.

- Liquid-Liquid Partitioning: The crude extract is partitioned using solvents like ethyl acetate or butanol to enrich the fraction containing the target compound.

- Chromatographic Purification: Analytical and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to separate and purify the compound based on its polarity and molecular weight. The development of specific RP-HPLC methods allows monitoring and isolation with high purity.

- Dialysis and Ultrafiltration: These techniques may be used to remove smaller impurities and concentrate the compound.

This method is advantageous when the compound is available in sufficient quantities in nature but requires extensive purification due to the presence of structurally similar analogs.

Multi-Step Organic Synthesis

For synthetic preparation, the process involves:

- Starting from simpler triterpenoid precursors such as oleanolic acid derivatives or other pentacyclic triterpenes.

- Selective Hydroxylation: Introduction of hydroxyl groups at positions 5 and 10 using regioselective oxidation methods, often employing reagents like osmium tetroxide or hydroboration-oxidation sequences.

- Installation of Hydroxymethyl Group: Functionalization at position 9 to introduce the hydroxymethyl substituent, typically via selective oxidation of methyl groups followed by reduction.

- Methylation: The six methyl groups at positions 2, 2, 6a, 6b, 9, and 12a are generally retained from the starting material or introduced by methylation reactions using methyl iodide or related reagents.

- Carboxylation: The carboxylic acid at 4a position is introduced or preserved depending on the starting material, often requiring oxidation of methyl groups or ring-opening reactions.

- Stereochemical Control: The synthesis must carefully control stereochemistry at multiple chiral centers, often employing chiral catalysts or auxiliaries.

Multi-step synthesis is laborious and requires careful optimization of each step to achieve high yield and stereoselectivity.

Semi-Synthetic Modification

Another approach involves semi-synthesis, where the compound is prepared by modifying a closely related natural triterpenoid or saponin:

- Glycosylation or Deglycosylation: Modifying sugar moieties attached to the triterpenoid core to yield the target compound.

- Selective Oxidation and Reduction: Adjusting hydroxyl and carboxyl groups to match the target structure.

- Protecting Group Strategies: Used to mask reactive groups during specific transformations.

This method leverages natural availability while allowing structural tailoring.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analytical Techniques

RP-HPLC Development: Patents describe the use of reverse-phase high-performance liquid chromatography with specific solvent gradients to separate saponins and triterpenoid derivatives including this compound. This analytical method is critical for monitoring synthesis progress and purity.

Spectroscopic Characterization: Preparation methods are complemented by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and stereochemistry of the compound.

Saponin Derivative Patents: Recent patents focus on derivatives of saponins with improved therapeutic windows, indicating that preparation methods also involve derivatization steps such as acylation or etherification to enhance biological properties.

Chemical Reactions Analysis

Types of Reactions: Caulophyllogenin undergoes various chemical reactions, including:

Oxidation: Caulophyllogenin can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced forms of caulophyllogenin.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Reduced forms of caulophyllogenin with altered functional groups.

Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its role in cellular processes and its potential as a bioactive compound.

Medicine: Investigated for its anti-inflammatory, anti-diabetic, and anti-cancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Caulophyllogenin exerts its effects through various molecular targets and pathways:

Anti-inflammatory Pathways: It inhibits the secretion of pro-inflammatory cytokines such as interleukin-12, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation.

Uterotonic Effects: The compound has been shown to stimulate uterine contractions, which is attributed to its interaction with uterine tissue and endogenous oxytocin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

2.1.1. Barbinervic Acid (Compound 14)

- Structure : Differs by hydroxyl group positions (1,10-dihydroxy vs. 5,10-dihydroxy in the target compound) and retains the hydroxymethyl and hexamethyl groups.

- Bioactivity : Reported to inhibit Hedgehog signaling in cancer stem cells .

- Physicochemical Properties : Higher lipophilicity due to fewer hydroxyl groups compared to the target compound.

2.1.2. Madecassic Acid

- Structure : Features 8,10,11-trihydroxy groups and a hydroxymethyl substituent. Shares the hexamethyl and carboxylic acid moieties.

- Bioactivity : Protects endothelial cells from hypoxia-induced apoptosis by modulating ROS and endoplasmic reticulum stress .

- Key Difference : Additional hydroxyl group at position 8 enhances solubility but may reduce membrane permeability.

2.1.3. HHTCA [(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid]

- Structure : Lacks the 5-hydroxy group but includes a 10-hydroxy group.

- Bioactivity : Targets angiogenesis-related proteins (Akt1, IL6) in liver cancer .

- Comparison : Reduced hydroxylation may limit antioxidant capacity compared to the target compound.

Derivatives with Modified Functional Groups

2.2.1. ARJUNGLUCOSIDE-II

- Structure : Glycosylated derivative with a glucosyl unit attached to the carboxylic acid.

- Molecular Weight : 650.8 g/mol (vs. ~500 g/mol for the target compound).

- Implications : Glycosylation increases water solubility but may reduce cellular uptake .

2.2.2. Methyl Ester Derivatives (e.g., from )

- Structure : Methyl ester replaces the carboxylic acid.

- Impact : Increased lipophilicity (XlogP3-AA = 7.80) enhances bioavailability but reduces interaction with polar targets .

Compounds with Divergent Core Structures

2.3.1. 9(R)-11-nor-9-carboxy-Δ6a,10a-THC

- Structure : Benzochromene core instead of hydropicene but shares carboxylic acid and hydroxyl groups.

- Relevance: Highlights the role of carboxylic acid in receptor binding, albeit in a different pharmacological context (cannabinoid signaling) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties

| Compound Name | logP (Predicted) | Water Solubility | Bioavailability |

|---|---|---|---|

| Target Compound | 3.2 | Low | Moderate |

| ARJUNGLUCOSIDE-II | 1.8 | High | Low |

| Methyl Ester () | 7.8 | Very Low | High |

Research Findings and Methodological Insights

- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows >70% structural similarity to barbinervic acid and madecassic acid, suggesting overlapping pharmacophores.

- SwissSimilarity Analysis (): Ligand-based screening identifies analogs with conserved methyl and hydroxyl groups as critical for binding to proteins like p38 MAPK and MMP-7.

Biological Activity

5,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 486.33 g/mol. The structure includes multiple hydroxyl groups and a carboxylic acid functional group that may contribute to its biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C30H46O5 |

| Molecular Weight | 486.33 g/mol |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 11 |

| Rotatable Bonds | 5 |

Biological Activity

Research indicates that this compound exhibits various biological activities including anti-inflammatory and antioxidant properties. The presence of hydroxyl groups suggests potential interactions with free radicals and inflammatory mediators.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can modulate inflammatory pathways. A notable mechanism involves the inhibition of the NF-κB signaling pathway which is critical in inflammatory responses.

Mechanism of Action:

- Inhibition of NF-κB Activation: The compound may prevent the phosphorylation and degradation of IκBα protein leading to reduced NF-κB activity.

- Reduction of Pro-inflammatory Cytokines: It has been observed to decrease levels of cytokines such as IL-1β and TNF-α in vitro.

Case Studies

-

Study on Anti-inflammatory Activity:

- In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group.

- Histopathological analysis showed decreased tissue damage in treated subjects.

-

Antioxidant Activity Assessment:

- The compound was tested for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

- Results indicated that it possesses considerable antioxidant capacity which may protect cells from oxidative stress.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Cellular Mechanisms: The compound has been shown to influence cellular pathways related to apoptosis and cell survival.

- Potential Therapeutic Applications: Given its anti-inflammatory and antioxidant properties, there is potential for use in treating conditions such as arthritis and other inflammatory diseases.

Q & A

Q. What are the common synthetic pathways for this compound, and what experimental parameters are critical for optimizing yield and purity?

The compound is synthesized via multi-step organic reactions, including cyclization, hydroxylation, and carboxylation. Key parameters include:

- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).

- pH adjustments (e.g., acidic conditions for hydroxyl group stabilization).

- Catalyst selection (e.g., transition metal catalysts for regioselective functionalization). Purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

- X-ray crystallography for absolute stereochemical determination (e.g., resolving methyl group configurations at positions 6a and 6b).

- NMR spectroscopy (1H and 13C) to confirm functional groups (e.g., hydroxyl and carboxylic acid peaks at δ 4.5–5.5 ppm and 170–175 ppm, respectively).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 456.78 vs. theoretical 456.78) .

Q. What biological activities have been reported for this compound, and what mechanisms are proposed?

The compound exhibits anti-inflammatory and anticancer properties. Mechanistic studies suggest:

- Inhibition of NF-κB signaling (reducing pro-inflammatory cytokine production).

- Modulation of apoptosis pathways (e.g., upregulation of caspase-3 in cancer cell lines). These effects are concentration-dependent, with IC50 values ranging from 10–50 µM in in vitro models .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final carboxylation step?

Low yields often arise from steric hindrance or incomplete deprotonation. Optimization strategies include:

- Solvent screening (e.g., DMF enhances solubility of bulky intermediates).

- Base selection (e.g., DBU for efficient deprotonation without side reactions).

- Microwave-assisted synthesis to reduce reaction time and improve energy efficiency. Real-time monitoring via FT-IR or Raman spectroscopy can track carboxyl group formation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC50 values) may stem from differences in:

- Cell line specificity (e.g., HeLa vs. MCF-7 cells).

- Assay conditions (e.g., serum concentration affecting compound bioavailability). Standardization approaches:

- Use ISO-certified cell lines and protocols.

- Validate results with orthogonal assays (e.g., Western blotting alongside viability assays).

- Conduct meta-analyses of published data to identify confounding variables .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

Advanced methods include:

Q. What safety protocols are essential for handling this compound given its complex stereochemistry?

Safety measures include:

- PPE : Full-body suits, nitrile gloves (tested for permeation resistance), and NIOSH-approved respirators for aerosol protection.

- Environmental controls : Fume hoods with ≥100 ft/min airflow and secondary containment for spills.

- Waste disposal : Neutralization of acidic residues before incineration .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should evaluate:

- Temperature effects : Accelerated aging at 40°C vs. long-term -20°C storage.

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.

- Humidity : Karl Fischer titration to monitor hygroscopicity. Purity is monitored via HPLC-UV at 254 nm, with degradation thresholds set at ≥95% .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR for purity).

- Experimental Design : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, pH, catalyst loading) and identify optimal conditions .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.